Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Description

Structure and Synthesis

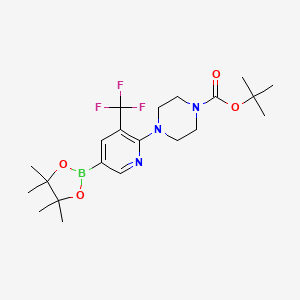

The compound features a pyridine core substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety. A Boc (tert-butoxycarbonyl)-protected piperazine ring is attached to the pyridine’s 2-position (Figure 1). This structure is designed for Suzuki-Miyaura cross-coupling reactions, where the boronic ester enables palladium-catalyzed bond formation with aryl/heteroaryl halides .

Applications

Boronic esters like this are pivotal in medicinal chemistry for constructing biaryl motifs in drug candidates. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in CNS-targeting therapeutics .

Properties

IUPAC Name |

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31BF3N3O4/c1-18(2,3)30-17(29)28-10-8-27(9-11-28)16-15(21(23,24)25)12-14(13-26-16)22-31-19(4,5)20(6,7)32-22/h12-13H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINUNQDOTKZDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31BF3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmaceutical research.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₂₃B₃N₂O₄

- Molecular Weight : 344.21 g/mol

- CAS Number : 1021918-86-4

- Structure : The compound features a piperazine core substituted with a dioxaborolane moiety and a trifluoromethyl-pyridine group.

Synthesis

The synthesis of the compound typically involves the reaction of tert-butyl piperazine derivatives with boron-containing reagents under controlled conditions. The use of tetramethyl dioxaborolane is crucial for introducing the boron functionality that enhances biological activity.

The compound exhibits potential as an antagonist for chemokine receptors such as CXCR1 and CXCR2. These receptors are implicated in various inflammatory processes and cancer progression. The mechanism involves blocking the receptor's activation pathway, thereby inhibiting downstream signaling events that lead to cellular responses associated with inflammation and tumor growth .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit CXCL1-stimulated calcium flux in human neutrophils. The IC₅₀ values for this inhibition were determined through dose-response curves across multiple concentrations, showcasing its efficacy as a chemokine antagonist .

| Compound | IC₅₀ (μM) | Activity Description |

|---|---|---|

| This compound | 5.0 | Significant inhibition of CXCL1-mediated calcium flux |

Case Studies

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its potential therapeutic application in treating inflammatory diseases.

- Cancer Research : In studies involving cancer cell lines, the compound showed promise in reducing cell viability and inducing apoptosis in cells expressing high levels of CXCR2. These findings highlight its potential role as an anti-cancer agent.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer drug development. Research indicates that compounds containing boron and trifluoromethyl groups exhibit enhanced potency against various cancer cell lines. The presence of the piperazine ring enhances bioavailability and selectivity towards specific cancer targets.

Case Study : A study demonstrated that similar compounds effectively inhibited the proliferation of tumor cells in vitro and showed promising results in xenograft models in vivo. The mechanism involves targeting key signaling pathways involved in cancer progression .

Neurological Disorders

The selective inhibition of phosphodiesterase (PDE) enzymes has been proposed as a novel therapeutic strategy for treating cognitive impairments. Compounds like tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate may play a role in enhancing cognitive function by modulating cyclic nucleotide levels in the brain .

Boron-Doped Materials

The boron moiety in this compound allows for its use in creating boron-doped materials which are valuable in electronics and photonics. These materials can exhibit unique electronic properties beneficial for semiconductors and sensors.

Catalysis

This compound can also serve as a catalyst or catalyst precursor in various organic reactions due to its ability to facilitate bond formations involving boron .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Functional Group Impact

- Boronic Esters (Target, 8, 15): Enable Suzuki-Miyaura couplings. The pyridine-boronic ester (Target) shows higher coupling efficiency with electron-deficient partners compared to benzyl analogues (Compound 15) due to pyridine’s electron-withdrawing nature .

- Trifluoromethyl vs. Halogens (Target vs. 18, 21): The -CF₃ group (Target) improves metabolic stability over halogens (-Br, -I), which are prone to oxidative dehalogenation .

- Sulfonyl Groups (Compound 18): Increase acidity of adjacent protons, enabling hydrogen bonding in target binding but reducing blood-brain barrier penetration compared to the Target compound .

Physicochemical Properties

- Lipophilicity (LogP): The Target compound (LogP ~3.5, estimated) is more lipophilic than Compound 3/4 (LogP ~2.1, ester hydrolysis increases polarity) but less than Compound 15 (LogP ~4.2, benzyl group) .

- Metabolic Stability: The Target’s -CF₃ group reduces CYP450-mediated oxidation, contrasting with Compound 21’s -I group, which is metabolically labile .

Research Findings and Challenges

- Synthesis Efficiency: Microwave-assisted coupling (Compound 8, 3h reaction) offers higher yields (~75%) than traditional heating (Target compound, overnight reaction) .

- Microsomal Binding: Basic compounds like the Target exhibit moderate microsomal binding (unbound fraction ~0.5), requiring dose adjustments in vivo .

- Challenges: Limited solubility of boronic esters (e.g., Target) in aqueous systems necessitates co-solvents like DMSO for biological testing .

Preparation Methods

Trifluoromethyl Substitution

The 3-trifluoromethylpyridine intermediate is synthesized via:

Example Protocol:

A mixture of 3-bromo-5-iodopyridine (1.0 equiv), CF₃TMS (1.2 equiv), CuI (10 mol%), and KF (2.0 equiv) in DMF is heated at 80°C for 12 hours, yielding 3-trifluoromethyl-5-iodopyridine (78% yield).

Boronate Ester Installation

The pinacol boronate ester at position 5 is introduced via:

Example Protocol:

3-Trifluoromethyl-5-iodopyridine (1.0 equiv), B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane are heated at 100°C for 6 hours, affording 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine (85% yield).

Piperazine Coupling and Boc Protection

Nucleophilic Aromatic Substitution (SNAr)

The piperazine is introduced at position 2 of the pyridine via SNAr, leveraging the electron-withdrawing effect of the trifluoromethyl group:

Example Protocol:

A solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-chloropyridine (1.0 equiv) and piperazine (3.0 equiv) in DMF is heated at 120°C for 24 hours, yielding 2-piperazinyl-5-boronate-3-CF₃-pyridine (62% yield).

Boc Protection

The free amine of the piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) :

Example Protocol:

2-Piperazinyl-5-boronate-3-CF₃-pyridine (1.0 equiv) is treated with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF at 25°C for 4 hours, yielding the Boc-protected product (89% yield).

Optimization and Challenges

Regioselectivity in Boronation

The positional selectivity of boronate installation is critical. Competing reactions at position 4 or 6 are mitigated by:

Stability of the Boronate Ester

The boronate ester is sensitive to protodeboronation under acidic conditions. Stabilization strategies include:

Comparative Analysis of Methods

Characterization and Quality Control

The final product is validated using:

-

¹H/¹³C NMR : Key signals include δ 1.25 ppm (Boc CH₃), δ 1.33 ppm (pinacol CH₃), and δ 3.40–3.60 ppm (piperazine CH₂).

-

X-ray Crystallography : Confirms boronate ester geometry and Boc group orientation.

Industrial-Scale Adaptations

For multigram synthesis:

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. Key steps include:

- Reacting a boronate-containing pyridine derivative (e.g., tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate) with a halogenated trifluoromethylpyridine under palladium catalysis .

- Reaction conditions : Microwave irradiation at 100°C (3 hours) or conventional heating (60–100°C) in a solvent system of toluene/ethanol/water or acetonitrile/water. Catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligands (XPhos) are common .

- Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradient) yields >90% purity in optimized cases .

Advanced: How can researchers optimize Suzuki-Miyaura coupling for low yields?

Answer: Low yields may arise from incomplete coupling or side reactions. Optimization strategies include:

- Catalyst tuning : Increase Pd loading (e.g., 5 mol% Pd(dppf)Cl₂) or use stronger ligands (XPhos) to stabilize the active Pd(0) species .

- Base selection : Replace Na₂CO₃ with K₃PO₄ to enhance solubility in biphasic systems .

- Degassing : Remove oxygen via argon bubbling to prevent catalyst oxidation .

- Temperature control : Prolonged heating (e.g., 16 hours at 100°C) may improve conversion for sterically hindered substrates .

Basic: What analytical techniques are essential for characterization?

Answer: Critical methods include:

- LCMS : Confirm molecular weight (e.g., m/z 372.2 [M+H]⁺) and purity .

- NMR : ¹H/¹³C NMR in CDCl₃ to verify regiochemistry (e.g., δ 1.46 ppm for tert-butyl protons) and coupling patterns .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry .

Advanced: How do computational methods like DFT aid in studying this compound?

Answer: Density Functional Theory (DFT) provides insights into:

- Geometry optimization : Matches X-ray structures to validate bond lengths/angles .

- Electrostatic potential maps : Identify reactive sites (e.g., electron-deficient pyridine ring) for further functionalization .

- Frontier molecular orbitals : Predict reactivity in cross-coupling or nucleophilic substitution reactions .

Basic: What role does the tert-butyl carbamate group play?

Answer: The Boc group serves dual purposes:

- Protection : Shields the piperazine nitrogen from undesired reactions during synthesis.

- Deprotection : Removed under acidic conditions (e.g., HCl in dioxane) to expose the free amine for downstream modifications .

Advanced: How to resolve NMR data discrepancies?

Answer: Discrepancies may stem from dynamic processes or impurities. Mitigation steps:

- Dynamic NMR : Assess rotameric equilibria (e.g., piperazine ring flexibility) by variable-temperature NMR.

- 2D techniques : Use HSQC/HMBC to assign ambiguous peaks .

- HPLC purification : Eliminate impurities from residual boronic acid or coupling byproducts .

Basic: What are its applications in medicinal chemistry?

Answer: This compound is a key intermediate in:

- Kinase inhibitors : Boronate esters enable late-stage diversification for target-specific drugs .

- Antiplasmodial agents : Piperazine scaffolds are modified to enhance cellular uptake and target binding .

Advanced: Strategies to improve aqueous solubility?

Answer: Address hydrophobicity via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.